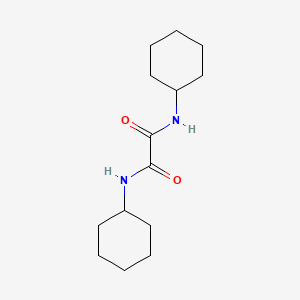

N,N'-Dicyclohexyloxamide

Overview

Description

N,N’-Dicyclohexyloxamide is an organic compound with the molecular formula C₁₄H₂₄N₂O₂ and a molecular weight of 252.35 g/mol It is characterized by the presence of two cyclohexyl groups attached to an oxamide core

Preparation Methods

Synthetic Routes and Reaction Conditions: N,N’-Dicyclohexyloxamide can be synthesized through the reaction of cyclohexylamine with oxalyl chloride. The reaction typically occurs in an inert solvent such as dichloromethane, under controlled temperature conditions to prevent side reactions. The general reaction scheme is as follows:

(C₆H₁₁NH₂)₂ + (COCl)₂ → C₁₄H₂₄N₂O₂ + 2HCl

Industrial Production Methods: Industrial production of N,N’-Dicyclohexyloxamide involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product.

Types of Reactions:

Oxidation: N,N’-Dicyclohexyloxamide can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction of N,N’-Dicyclohexyloxamide can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of corresponding amines.

Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitutions, where the oxamide group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed:

Oxidation: Formation of cyclohexanone derivatives.

Reduction: Formation of cyclohexylamines.

Substitution: Formation of substituted oxamides.

Scientific Research Applications

N,N’-Dicyclohexyloxamide has diverse applications in scientific research due to its unique structure and properties:

Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of N,N’-Dicyclohexyloxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the biological system involved.

Comparison with Similar Compounds

N,N’-Dicyclohexyloxamide can be compared with other similar compounds, such as N,N’-dicyclohexylurea and toddaliamide. These compounds share structural similarities but differ in their functional groups and chemical properties. For example:

N,N’-Dicyclohexylurea: Contains urea groups instead of oxamide, leading to different reactivity and applications.

Toddaliamide: A naturally occurring compound with distinct biological activities.

N,N’-Dicyclohexyloxamide stands out due to its unique oxamide core, which imparts specific chemical and biological properties not found in its analogs .

Biological Activity

N,N'-Dicyclohexyloxamide is a compound that has garnered attention in the field of chemical biology due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

The biological activity of this compound primarily revolves around its role as a carbodiimide reagent. Carbodiimides are known for facilitating the formation of amide bonds between carboxylic acids and amines, which is crucial in peptide synthesis and other biochemical applications. The mechanism involves the activation of carboxylic acids to form an intermediate that can react with amines, thus promoting peptide bond formation.

Inhibition Studies

Research has demonstrated that this compound exhibits inhibitory effects on various biological pathways. For instance, studies have shown that it can inhibit ATP synthase, a critical enzyme in cellular energy metabolism. The inhibition occurs through binding to specific subunits of the enzyme, leading to steric hindrance that disrupts normal function .

Case Studies

-

Inhibition of ATP Synthase

- Objective : To investigate the inhibitory effects of this compound on ATP synthase.

- Findings : The compound was found to bind effectively to the enzyme's c subunits, causing a significant reduction in ATP production in vitro. This suggests potential applications in studying mitochondrial function and energy metabolism disorders.

-

Peptide Synthesis Applications

- Objective : To evaluate the efficiency of this compound in peptide coupling reactions.

- Findings : The compound facilitated high-yield peptide synthesis under mild conditions, demonstrating its utility in pharmaceutical applications where precise control over peptide formation is required.

Table 1: Summary of Biological Activities

Table 2: Comparative Analysis with Other Carbodiimides

| Compound | Inhibition of ATP Synthase | Peptide Coupling Efficiency | Toxicity Profile |

|---|---|---|---|

| This compound | Yes | High | Moderate |

| N,N'-Dicyclohexylcarbodiimide (DCC) | Yes | Moderate | High |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | No | High | Low |

Research Findings

Recent studies have highlighted the versatility of this compound in both basic research and applied sciences. Its role as a coupling agent not only aids in synthesizing peptides but also opens avenues for exploring its potential therapeutic applications, particularly in cancer research where targeted delivery systems are crucial.

Properties

IUPAC Name |

N,N'-dicyclohexyloxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H24N2O2/c17-13(15-11-7-3-1-4-8-11)14(18)16-12-9-5-2-6-10-12/h11-12H,1-10H2,(H,15,17)(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFCPRIFFJUHFAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)C(=O)NC2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70186623 | |

| Record name | N,N'-Dicyclohexyloxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70186623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3299-64-7 | |

| Record name | N,N'-Dicyclohexyloxamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003299647 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N'-Dicyclohexyloxamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=317 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N,N'-Dicyclohexyloxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70186623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.